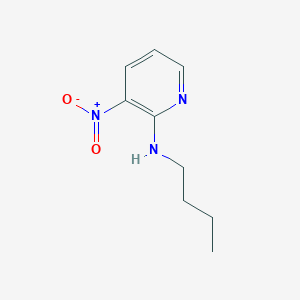

N-butyl-3-nitropyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

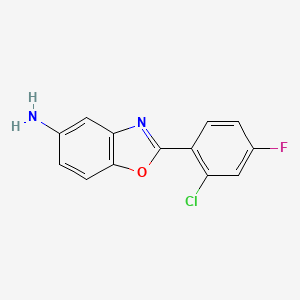

“N-butyl-3-nitropyridin-2-amine” is a chemical compound with the CAS Number: 26820-68-8 . It has a molecular weight of 195.22 and its IUPAC name is N-butyl-3-nitro-2-pyridinamine . It is also known as 2-Amino-3-nitropyridine .

Molecular Structure Analysis

The InChI code for “N-butyl-3-nitropyridin-2-amine” is 1S/C9H13N3O2/c1-2-3-6-10-9-8 (12 (13)14)5-4-7-11-9/h4-5,7H,2-3,6H2,1H3, (H,10,11) . This code represents the molecular structure of the compound.Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . The reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and reduction of the nitro group .Scientific Research Applications

NMR Spectral Studies

N-butyl-3-nitropyridin-2-amine's properties have been studied using NMR spectroscopy. For instance, Nudelman and Cerdeira (1986) analyzed the 1H and 13C NMR spectra of substituted nitropyridines and nitrobenzenes, including derivatives similar to N-butyl-3-nitropyridin-2-amine. This research highlights the molecule's electronic effects and conformational preferences, which are crucial for understanding its chemical behavior and potential applications (Nudelman & Cerdeira, 1986).

Chemical Synthesis and Reactions

N-butyl-3-nitropyridin-2-amine has been utilized in various synthetic processes. For example, Avakyan et al. (2017) developed a method for oxidative SNH alkyl carbamoyl amination of 3-nitropyridine, demonstrating the formation of unique urea derivatives and nitroso analogs. This indicates the compound's role in synthesizing novel chemical structures (Avakyan et al., 2017).

Reaction Mechanisms

The study of N-butyl-3-nitropyridin-2-amine also involves understanding its reaction mechanisms. Rakhit, Georges, and Bagli (1979) described the formation of aminals from amines via Pummerer rearrangement, using compounds similar to N-butyl-3-nitropyridin-2-amine. This study provides insights into the complex reactions that this class of compounds can undergo, which is vital for synthetic chemistry (Rakhit, Georges, & Bagli, 1979).

Photoredox Catalysis

The application of N-butyl-3-nitropyridin-2-amine in photoredox catalysis has been explored. Romero et al. (2015) discussed the site-selective amination of aromatics via photoredox catalysis, a process in which compounds like N-butyl-3-nitropyridin-2-amine can play a crucial role. This highlights its potential use in advanced synthetic methods and pharmaceutical research (Romero et al., 2015).

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which n-butyl-3-nitropyridin-2-amine belongs, are known to interact with various biological targets .

Biochemical Pathways

Nitropyridines have been synthesized from 3-nitropyridine, and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 195.22 , which may influence its absorption and distribution

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the presence of nitrogen compounds in natural waters can lead to the formation of nitrosamines . .

properties

IUPAC Name |

N-butyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-3-6-10-9-8(12(13)14)5-4-7-11-9/h4-5,7H,2-3,6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWRAFXHMOAZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-nitropyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2923654.png)

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2923663.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)

![3-decyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2923666.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923672.png)